Methyl 5-chlorooctafluoropentanoate
Overview
Description
Methyl 5-chlorooctafluoropentanoate is a useful research compound. Its molecular formula is C6H3ClF8O2 and its molecular weight is 294.53 g/mol. The purity is usually 95%.
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Scientific Research Applications
Derivatization Techniques in Analytical Chemistry : The study by Kubwabo et al. (2009) discusses an improved derivatization technique for the quantification of Mutagen X in drinking water, using N-methyl-bis-trifluoroacetamide (MBTFA) for gas chromatography-mass spectrometry determination. This highlights the role of fluorinated derivatization agents in enhancing analytical methods for detecting low-concentration compounds in environmental samples Kubwabo et al., 2009.
Oxidation of Biodiesel Fuels : The research by Herbinet et al. (2009) on the detailed chemical kinetic mechanisms for the oxidation of biodiesel fuels points towards the significance of studying the combustion properties of various esters, including fluorinated and chlorinated variants. This work provides a basis for understanding how methyl 5-chlorooctafluoropentanoate might behave under similar conditions Herbinet, Pitz, & Westbrook, 2009.
Environmental Degradation Studies : Patil and Gogate (2012) investigate the degradation of methyl parathion using hydrodynamic cavitation, which could offer insights into environmental degradation processes relevant to persistent chlorinated and fluorinated compounds. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and for developing remediation strategies Patil & Gogate, 2012.
Epigenetic Modifications : Tahiliani et al. (2009) explore the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, highlighting the importance of chemical modifications in biological systems. Research on fluorinated and chlorinated compounds often intersects with studies on their biological effects, including potential roles in epigenetic regulation Tahiliani et al., 2009.
Antimicrobial and Cytotoxic Activity : The synthesis and biological evaluation of novel chemical compounds, as discussed by Noolvi et al. (2014), often involve fluorinated and chlorinated derivatives to explore their antimicrobial and cytotoxic activities. Such studies are fundamental in pharmaceutical research and development Noolvi et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF8O2/c1-17-2(16)3(8,9)4(10,11)5(12,13)6(7,14)15/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUHHLEYWWLIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382108 | |
Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-67-7 | |
Record name | Methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261503-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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